![molecular formula C14H11Li B12567817 lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide CAS No. 354821-79-7](/img/structure/B12567817.png)
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by a tricyclic structure that includes a cyclopenta[a]naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide typically involves the reaction of lithium with 2-methyl-3H-cyclopenta[a]naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions usually include low temperatures to ensure the stability of the lithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where it replaces a functional group in a target molecule with its own structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide include other lithium naphthalenides and related polycyclic aromatic hydrocarbons, such as:
- Lithium naphthalenide
- Sodium naphthalenide
- Potassium naphthalenide
Uniqueness
What sets this compound apart from these similar compounds is its specific tricyclic structure and the presence of a methyl group at the 2-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
354821-79-7 |
|---|---|
Molekularformel |
C14H11Li |
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide |
InChI |
InChI=1S/C14H11.Li/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10;/h2-9H,1H3;/q-1;+1 |
InChI-Schlüssel |
DSTUNUZMECEBFM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC2=C([CH-]1)C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)

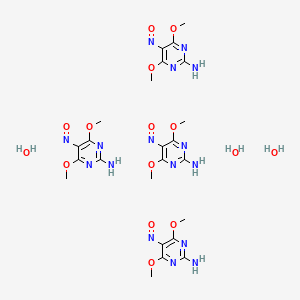
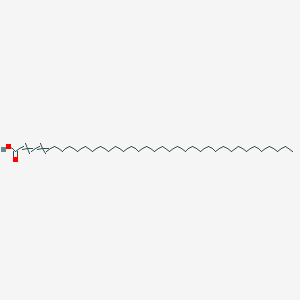

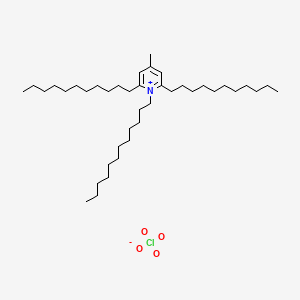
![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
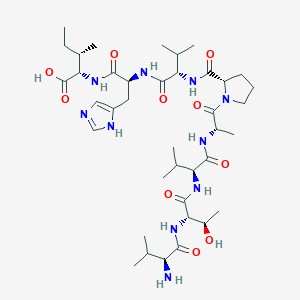
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)

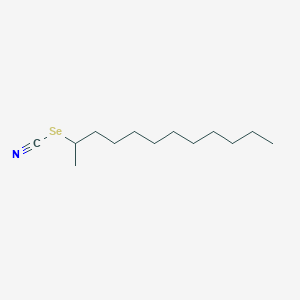
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
